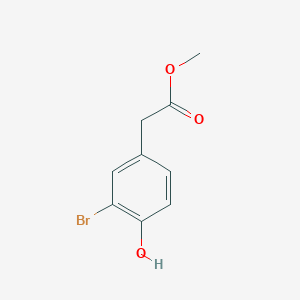
Methyl 2-(3-bromo-4-hydroxyphenyl)acetate
概要
説明
“Methyl 2-(3-bromo-4-hydroxyphenyl)acetate” is a chemical compound with the molecular formula C9H9BrO3 . It has a molecular weight of 245.07 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H9BrO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at 2-8°C . .科学的研究の応用
Crystallographic Research
Methyl 2-(3-bromo-4-hydroxyphenyl)acetate has been investigated in crystallographic studies. For instance, Lee, Ryu, and Lee (2017) studied the crystal structure of a related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, which is a major product from a reaction involving 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate. This research is crucial for understanding the molecular and crystal structures of such compounds, which can have implications in various fields, including material science and pharmaceuticals (S. Lee, J. Ryu, & Junseong Lee, 2017).
Organic Chemistry and Synthesis
The compound has applications in organic chemistry, particularly in synthesis processes. For example, Min (2015) described an organic experiment for synthesizing a drug intermediate, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, from 2-bromothiophene. Such studies highlight the role of this compound in facilitating the synthesis of complex organic compounds, which can be crucial for drug development and organic chemistry education (W. Min, 2015).
Biochemical and Pharmacological Research
The compound is also relevant in biochemical and pharmacological research. Colombo et al. (1984) investigated a related compound, 2-bromo-3-(p-hydroxyphenyl)-1-propene, as a substrate of dopamine beta-hydroxylase, an enzyme important in neurotransmitter synthesis. Such studies are vital for understanding the biochemical pathways in living organisms and for the development of drugs targeting specific enzymes (G. Colombo, B. Rajashekhar, D. Giedroc, & J. Villafranca, 1984).
Potential in Natural Product Research
There is also potential in exploring this compound in the field of natural product research. Wang et al. (2009) isolated compounds from the broth of the marine fungus Penicillium griseofulvum, including 4-hydroxyphenethyl 2-(4-hydroxyphenyl)acetate, which showed potential activity against cancer cell lines. Research in this area can lead to the discovery of novel compounds with therapeutic properties (Ya-Nan Wang et al., 2009).
Safety and Hazards
“Methyl 2-(3-bromo-4-hydroxyphenyl)acetate” is classified as a hazardous substance. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
将来の方向性
作用機序
Target of Action
Methyl 2-(3-bromo-4-hydroxyphenyl)acetate is a complex organic compound with a molecular weight of 245.07 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that brominated compounds often interact with their targets through halogen bonding, where the bromine atom forms a weak bond with a lewis base . This interaction can lead to changes in the target’s structure or function. More detailed information about this compound’s interaction with its targets is currently unavailable and requires further investigation.
Biochemical Pathways
Brominated compounds are often involved in halogenation reactions, which can impact various biochemical pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant These properties suggest that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting bioavailability
Result of Action
Given the compound’s potential to form halogen bonds with its targets, it may induce structural or functional changes at the molecular level . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . Additionally, the compound’s action may be affected by the pH, temperature, and presence of other molecules in its environment. More research is needed to fully understand how these and other environmental factors influence the compound’s action.
特性
IUPAC Name |
methyl 2-(3-bromo-4-hydroxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKFTMDYVSKEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442820 | |
| Record name | methyl 3-bromo-4-hydroxy-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34918-57-5 | |
| Record name | methyl 3-bromo-4-hydroxy-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3060338.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B3060340.png)
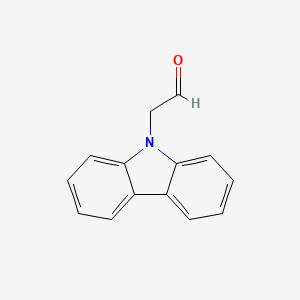
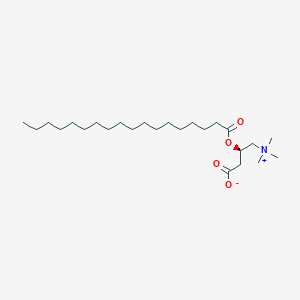
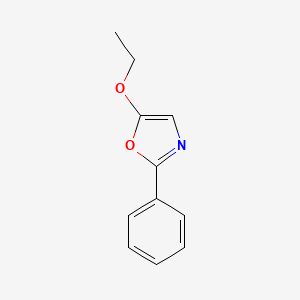
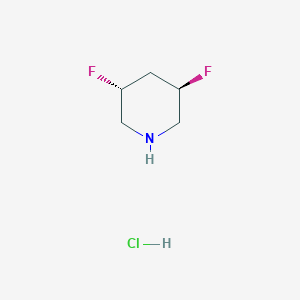
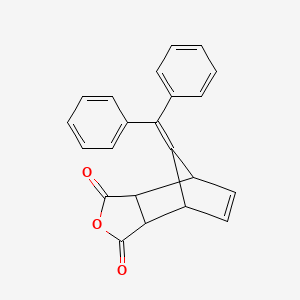


![N-benzyl-3-{[3-(benzylamino)-3-oxopropyl]disulfanyl}propanamide](/img/structure/B3060355.png)
![6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3060357.png)
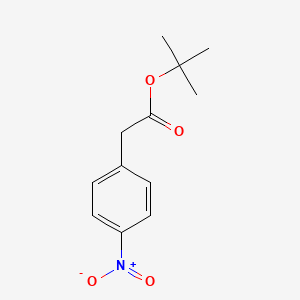
![1-[3-(Trifluoromethyl)benzyl]cyclopropane-carboxylic acid](/img/structure/B3060359.png)
